Phenyl piperazine-1-carboxylate hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
UV-Vis Spectroscopy
X-ray Diffraction Studies and Solid-State Packing Arrangements
Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 12.4°, 18.7°, 25.3° , consistent with monoclinic symmetry. The solid-state structure features:
- Hydrogen-bonded dimers : N-H⁺···Cl⁻ interactions (2.89 Å) between piperazine NH⁺ and chloride ions.
- π-π stacking : Phenyl groups align face-to-face with centroid distances of 3.65 Å.
- Layered packing : Alternating hydrophobic (phenyl) and hydrophilic (piperazine-HCl) layers along the b-axis.
Thermal analysis reveals a melting point of 178–181°C with decomposition above 200°C, attributed to cleavage of the ester bond.
Properties
IUPAC Name |
phenyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQSCZHCXPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681261-42-7 | |
| Record name | phenyl piperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Phenyl piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and pain management. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The basic structure can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 240.7 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
- Induction of Apoptosis :
- Cell Cycle Arrest :
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:
Case Study 1: Cancer Treatment
A study evaluated the cytotoxic effects of a phenyl piperazine derivative on human liver cancer cells (SNU-475 and SNU-423). The results indicated significant cytotoxicity with IC50 values below 8 μg/ml, suggesting potential for therapeutic applications in oncology .
Case Study 2: Pain Management
Another investigation focused on the analgesic properties associated with FAAH inhibition by phenyl piperazine derivatives. The study demonstrated that these compounds could effectively reduce pain responses in animal models, indicating their possible use as broad-spectrum analgesics .
Scientific Research Applications
Medicinal Chemistry
Phenyl piperazine derivatives are significant in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders. The piperazine moiety is known for enhancing the pharmacokinetic properties of drugs, making it a valuable scaffold in drug design.
Antidepressants and Anxiolytics
One prominent application of phenyl piperazine derivatives is in the synthesis of antidepressants. For example, vortioxetine, a drug used for treating major depressive disorder, is synthesized using intermediates derived from phenyl piperazine . The compound facilitates the modulation of serotonin receptors, which is crucial for mood regulation.
Antipsychotic Agents
Phenyl piperazine-1-carboxylate hydrochloride has been explored as a potential building block for antipsychotic medications. Its structural properties allow for the modification of pharmacophores that interact with various neurotransmitter systems, particularly dopamine and serotonin pathways .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions to create more complex molecules.
Synthesis of Novel Compounds
The compound can be employed to synthesize novel piperazine derivatives that exhibit unique biological activities. Research has demonstrated its utility in generating compounds with potential anticancer properties by modifying the piperazine ring and introducing different functional groups .
Building Block for Drug Discovery
As a building block, this compound is integral to the development of new therapeutic agents. Its ability to form stable complexes with other molecular entities enhances its applicability in drug discovery processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives differ primarily in substituents on the aromatic ring, carboxylate modifications, and salt forms. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : Compounds like this compound exhibit enhanced stability compared to tert-butyl derivatives (e.g., compounds 1a and 1b), which degrade in acidic media like simulated gastric fluid .
- Aromatic Systems : Phenazine derivatives show broader antimicrobial activity due to extended conjugation, whereas pyridinyl derivatives are favored in receptor-targeted studies .
Physicochemical Properties and Stability
Notable Findings:
Pharmacological Activity
- Antihelminthic Activity : Bisaryl benzyl piperazine derivatives demonstrate superior efficacy compared to benzimidazole-linked analogs (IC$_{50}$ < 1 μM vs. >10 μM) .
- Antimicrobial Activity : Phenazine-1-carboxylic piperazine derivatives exhibit potent activity against Candida albicans (MIC = 8 μg/mL) due to their planar aromatic systems disrupting microbial membranes .
- CNS Applications : Pyridinyl and phenyl piperazine derivatives are commonly used in serotonin receptor modulation, with phenyl variants showing higher blood-brain barrier permeability .
Preparation Methods
General Synthetic Strategy for Monosubstituted Piperazine Derivatives
A broadly applicable and simplified synthetic procedure for monosubstituted piperazine derivatives, including phenyl piperazine-1-carboxylate hydrochloride, involves the reaction of an in-situ formed piperazine-1-ium cation with appropriate acylating reagents. This approach leverages the protonation of piperazine to selectively protect the secondary nitrogen atom, suppressing disubstitution and favoring monosubstitution.
- The piperazine-1-ium cation is typically generated as a monohydrochloride salt.
- Acyl reagents such as acid chlorides or anhydrides are used for acylation.
- The reaction proceeds under mild conditions, often at room temperature or under reflux.
- Solvents like methanol or acetic acid are employed, influencing the form of the piperazine salt (hydrochloride or acetate).
- The process is amenable to green chemistry principles, with catalysts supported on polymeric resins facilitating reaction efficiency and recyclability.
- Piperazine hydrochloride (or acetate) + Acyl chloride → this compound
This methodology yields high purity and high yield products, suitable for pharmaceutical applications.
Specific Preparation Method for this compound
While direct literature on this compound is limited, closely related preparation methods for piperazine derivatives provide valuable insights:
- Starting Material Preparation: Free piperazine is converted into its monohydrochloride salt by reaction with hydrochloric acid in methanol, which acts as a protective strategy for selective monosubstitution.
- Acylation Step: The piperazine-1-ium monohydrochloride reacts with phenyl chloroformate or other phenyl-based acyl chlorides to form the this compound.
- Reaction Conditions: Typically conducted in methanol or acetic acid at room temperature or mild reflux, with reaction times optimized to maximize yield.
- Isolation: The product is isolated by filtration or crystallization, often followed by purification steps to achieve pharmaceutical-grade purity.
Industrial-Scale Preparation Considerations
A patent describing the preparation of related piperazine hydrochloride derivatives highlights important industrial-scale practices that can be adapted:
- Deprotection and Salt Formation: For example, removal of protecting groups such as tert-butoxycarbonyl using trifluoroacetic acid, followed by salt formation with acid chlorides, is a common strategy to obtain piperazine hydrochloride salts with high purity and yield.
- Advantages: The process is characterized by easy availability of raw materials, mild reaction conditions, environmental friendliness, and economic efficiency.
- Suitability: The method is scalable and suitable for industrial production, ensuring consistent quality and yield.
Data Table: Summary of Preparation Parameters
Analytical and Research Findings
- The protonation of piperazine to form the piperazine-1-ium cation is crucial to suppress side reactions leading to disubstituted products.
- Use of heterogeneous catalysts shortens reaction times and facilitates catalyst recovery, aligning with sustainable chemistry goals.
- Reaction monitoring by thin-layer chromatography ensures complete conversion before product isolation.
- The process has been validated for a variety of monosubstituted piperazine derivatives, indicating its robustness and versatility.
- Industrial patent literature confirms the mildness and efficiency of the reaction conditions and the high purity of the final hydrochloride salts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
